In-Depth Technical Guide to 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
In-Depth Technical Guide to 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
CAS Number: 832114-00-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its role in the development of targeted therapeutics, including the visualization of relevant biological pathways.
Core Chemical and Physical Data
3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a stable, crystalline solid widely utilized in palladium-catalyzed cross-coupling reactions.[1][2] Its physical and chemical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 832114-00-8 | [1][2] |
| Molecular Formula | C₁₁H₁₈BNO₃ | [1][2][3] |
| Molecular Weight | 223.08 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| Melting Point | 95-99 °C | [1] |
| Purity | ≥97% | [1] |
| Synonyms | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | [1][2] |
| Storage | Room Temperature, keep in a dark and dry place | ChemScene |
Experimental Protocols
Detailed methodologies for the synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
Reaction Scheme:
Materials:
-
3,5-Dimethyl-4-iodoisoxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethyl-4-iodoisoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3,5-Dimethylisoxazole-4-boronic acid pinacol ester as a white to off-white solid.
Application in Suzuki-Miyaura Cross-Coupling
This boronic ester is a versatile reagent for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. A general protocol for a Suzuki-Miyaura coupling with an aryl bromide is detailed below.
Reaction Workflow:
Materials:
-
3,5-Dimethylisoxazole-4-boronic acid pinacol ester
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine 3,5-dimethylisoxazole-4-boronic acid pinacol ester (1.1 eq), the aryl bromide (1.0 eq), and the base (2.0 eq).
-
Add the dioxane/water solvent mixture.
-
Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Application in Drug Discovery: Inhibition of BET Bromodomains
3,5-Dimethylisoxazole-4-boronic acid pinacol ester is a crucial intermediate in the synthesis of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[4] These proteins are epigenetic "readers" that play a critical role in transcriptional regulation.
The 3,5-dimethylisoxazole moiety serves as a bioisostere for acetylated lysine, enabling competitive binding to the active site of bromodomains. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes like c-Myc.
Signaling Pathway of BET Bromodomain Inhibition
The following diagram illustrates the mechanism of action of a generic BET inhibitor synthesized using the title compound.
This pathway highlights how BET inhibitors, synthesized using building blocks like 3,5-dimethylisoxazole-4-boronic acid pinacol ester, can effectively suppress cancer cell proliferation by downregulating the expression of critical oncogenes. This makes the title compound a valuable tool for researchers and professionals in the field of oncology drug development.
